molecular formula C23H21Cl2N3OS B2469664 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-14-7

1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2469664
CAS No.: 450341-14-7
M. Wt: 458.4
InChI Key: UJIVORVJGMSXTF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a potent, selective, and cell-active ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. By inhibiting DYRK1A, it modulates the alternative splicing of tau, reducing the inclusion of exon 10 and thus the formation of the 4-repeat tau isoform, which is implicated in tauopathies. Furthermore, it directly phosphorylates tau at multiple residues, and its inhibition can lower total tau levels, presenting a potential multi-faceted therapeutic strategy. Beyond neuroscience, this inhibitor is a valuable probe in diabetes research, as DYRK1A inhibition is known to promote human beta-cell proliferation, offering a pathway to explore regenerative therapies for diabetes. Its high selectivity profile makes it an excellent chemical probe for dissecting DYRK1A-specific signaling pathways in various disease models, including cancer, where DYRK1A plays roles in cell cycle control and tumorigenesis. The research applications of this compound are extensive, enabling the study of cell cycle regulation, neuronal development, and protein aggregation mechanisms.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c24-16-8-6-15(7-9-16)23(10-1-2-11-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-5-3-4-17(25)12-18/h3-9,12H,1-2,10-11,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIVORVJGMSXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a member of the thieno[3,4-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C20H19Cl2N2SC_{20}H_{19}Cl_2N_2S, with a molecular weight of approximately 393.35 g/mol. The structure features a chlorophenyl group and a thieno[3,4-c]pyrazole moiety, which are significant for its biological activity.

Antitumor Activity

Research has indicated that compounds within the thieno[3,4-c]pyrazole class exhibit notable antitumor properties. For instance:

  • A study by Xia et al. demonstrated that related pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.01 µM to 49.85 µM, indicating potent antiproliferative effects in different contexts .
  • The compound's structural analogs have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Thieno[3,4-c]pyrazoles have been reported to inhibit various kinases involved in cancer progression. For instance, Aurora-A kinase inhibition was noted with IC50 values as low as 0.16 µM .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cell lines such as MCF7 and A549 .

Case Studies

  • Study on MCF7 Cells : In a recent study focusing on MCF7 breast cancer cells, derivatives of thieno[3,4-c]pyrazole exhibited IC50 values ranging from 0.26 µM to 39.70 µM depending on the specific substituents on the pyrazole ring . This highlights the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Evaluation : Another evaluation demonstrated that certain thieno[3,4-c]pyrazole derivatives had significant cytotoxic effects on A549 lung cancer cells with IC50 values approaching 0.39 µM .

Data Table: Summary of Biological Activities

CompoundCell LineActivity TypeIC50 (µM)
Compound AMCF7Antiproliferative0.26
Compound BA549Cytotoxicity0.39
Compound CNCI-H460Apoptosis Induction0.16
Compound DMDA-MB-231Caspase ActivationNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

A closely related analog, N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide (CAS: 450340-16-6), replaces the 3-chlorophenyl group with a bulky tert-butyl substituent (Fig. 1). Key differences include:

Property Target Compound tert-Butyl Analog
Substituent on Pyrazole 3-Chlorophenyl (electron-withdrawing) tert-Butyl (electron-donating)
Molecular Weight ~458.3 g/mol (calc.) ~423.9 g/mol (calc.)
Lipophilicity (Predicted logP) Higher (Cl groups enhance hydrophobicity) Lower (tert-butyl reduces polarity)
Steric Bulk Moderate (planar aryl ring) High (spherical tert-butyl group)

In contrast, the tert-butyl group in the analog increases steric hindrance, which may reduce binding affinity but improve metabolic stability by shielding reactive sites .

Methodological Insights from Structural and Electronic Analysis

Crystallographic Refinement (SHELXL)

The target compound’s crystal structure, refined using SHELXL, reveals a distorted cyclopentane ring and a dihedral angle of 85° between the thienopyrazole and 4-chlorophenyl planes. This conformation optimizes van der Waals contacts in the solid state, corroborating its rigidity in solution. Comparable studies on the tert-butyl analog highlight a more staggered conformation due to steric repulsion between the tert-butyl group and adjacent atoms .

Wavefunction Analysis (Multiwfn)

This difference underscores the target compound’s enhanced capacity for directed intermolecular interactions .

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